molecular formula C7H4INS B1319155 5-Iodobenzo[d]thiazole CAS No. 89641-05-4

5-Iodobenzo[d]thiazole

Cat. No. B1319155
M. Wt: 261.08 g/mol
InChI Key: GLKZKYSZPVHLDK-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 150 mg, 0.84650 mmol) was reacted with 5-iodo-benzothiazole (221 mg. 0.84650 mmol), 1,4-dioxane (25 mL), copper iodide (16 mg, 0.084650 mmol), trans-1,2-diamino cyclohexane (29 mg, 0.2539 mmol) and potassium phosphate (538 mg, 2.539 mmol) to afford the crude product. Purification by column chromatography on silica gel (2% MeOH in DCM) afforded 185 mg of the product (70.6% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
538 mg
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
70.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13].I[C:15]1[CH:16]=[CH:17][C:18]2[S:22][CH:21]=[N:20][C:19]=2[CH:23]=1.N[C@@H]1CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[S:22]1[C:18]2[CH:17]=[CH:16][C:15]([N:10]3[CH2:11][CH2:12][N:8]([C:3]4[CH:4]=[N:5][CH:6]=[CH:7][C:2]=4[CH3:1])[C:9]3=[O:13])=[CH:23][C:19]=2[N:20]=[CH:21]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
221 mg
Type
reactant
Smiles
IC=1C=CC2=C(N=CS2)C1
Name
Quantity
29 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
potassium phosphate
Quantity
538 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)N2C(N(CC2)C=2C=NC=CC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 70.6%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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